N-(Dimethoxymethyl)-N-ethylethanamine

Descripción general

Descripción

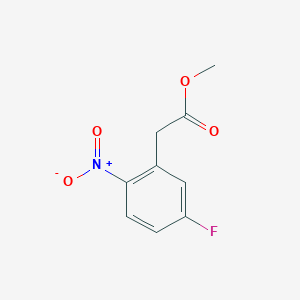

N-(Dimethoxymethyl)-N-ethylethanamine, also known as 1,1-Dimethoxy-N,N-dimethylmethanamine, is a chemical compound used as a reagent in the formation of pyridine derivatives that exhibit inhibition against PI3 kinase p110α enzymes . It is also known by other names such as 1,1-Dimethoxy-trimethylamine, (Dimethoxymethyl)dimethylamine, (Dimethylamino)dimethoxymethane, (Dimethylamino)formaldehyde Dimethyl Acetal, and 1,1-Dimethoxytrimethylamine .

Molecular Structure Analysis

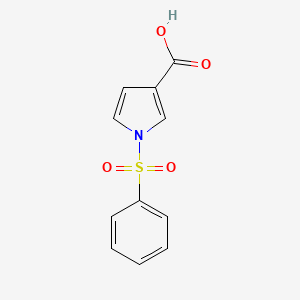

The molecular formula of N-(Dimethoxymethyl)-N-ethylethanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .

Aplicaciones Científicas De Investigación

Neuroscience and Cognitive Function

Compounds related to choline esters have been investigated for their potential to improve cognitive and memory performances impaired by specific treatments or lesions in the brain. For example, certain choline pivaloyl esters were studied for their effects on learning and memory impairments induced in rats, showing positive effects on cognitive and memory deficits comparable to those evoked by reference compounds used for Alzheimer's disease treatment (Rispoli et al., 2004).

Material Science and Dental Applications

In the field of material science, particularly in dental resin formulations, compounds such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) were synthesized as polymerizable amine coinitiators. These compounds are explored to replace traditional components in dental resins, showing comparable physical and mechanical properties, thus indicating their viability in dental applications (Nie & Bowman, 2002).

Environmental Chemistry and Water Treatment

Research into the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen produced during the disinfection of municipal wastewater, highlights the interaction between certain amines and disinfectants. Studies have delineated the sources and fate of NDMA precursors during wastewater treatment, providing crucial insights for effective strategies to prevent NDMA formation (Mitch & Sedlak, 2004).

Pharmacology and Drug Development

In pharmacology, the therapeutic and biological effects of compounds structurally related to dimethyltryptamine and other amine derivatives are explored for their potential roles beyond recreational use, including their implications in cellular protective mechanisms and possible applications in medical therapies (Frecska et al., 2013).

Propiedades

IUPAC Name |

N-(dimethoxymethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKJWXBGYXJIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508767 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dimethoxymethyl)-N-ethylethanamine | |

CAS RN |

4432-76-2 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)